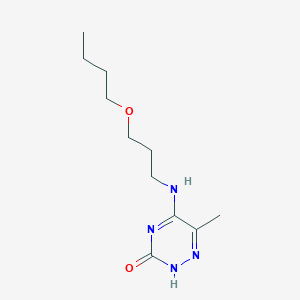
MFCD04990508
Description
However, based on analogous compounds in the evidence (e.g., boronic acids, trifluoromethyl ketones, and halogenated aromatics), it can be inferred that MFCD04990508 likely belongs to a class of organoboron or aromatic derivatives with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit unique physicochemical properties, such as high solubility in polar solvents (e.g., tetrahydrofuran or methanol) and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C11H20N4O2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H20N4O2/c1-3-4-7-17-8-5-6-12-10-9(2)14-15-11(16)13-10/h3-8H2,1-2H3,(H2,12,13,15,16) |
InChI Key |
OYJNKVLYUIWIBH-UHFFFAOYSA-N |
SMILES |
CCCCOCCCNC1=NC(=O)NN=C1C |
Canonical SMILES |
CCCCOCCCNC1=NC(=O)NN=C1C |
Origin of Product |
United States |
Preparation Methods
The synthesis of MFCD04990508 involves several steps. One common method includes the condensation reaction of 1,2-dicarbonyl compounds with amidrazones . This reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. Industrial production methods may involve the use of flow microreactor systems, which offer efficiency and sustainability .
Chemical Reactions Analysis
MFCD04990508 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic structures.
Scientific Research Applications
MFCD04990508 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of MFCD04990508 involves its interaction with specific molecular targets and pathways. For instance, derivatives of triazines have been identified as inhibitors of enzymes like leucyl-tRNA synthetase in Mycobacterium tuberculosis . This inhibition disrupts protein synthesis, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
Example 1: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)
Comparison with MFCD04990508 :
- Structural Similarity : Both likely contain halogen substituents (Br, Cl) and a boronic acid group, which are critical for Suzuki-Miyaura coupling reactions.
- Functional Differences : The bromo-chloro substitution in CAS 1046861-20-4 may enhance electrophilicity compared to this compound, affecting reaction kinetics in cross-coupling applications .
Example 2: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MDL MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties: LogP (XLOGP3): 3.12 Boiling Point: 215°C BBB Permeability: Yes Synthetic Method: Condensation of 4-methylbenzenesulfonohydrazide with trifluoromethylacetone .
Comparison with this compound :
- Structural Similarity : Trifluoromethyl groups improve metabolic stability and lipophilicity, a feature shared with fluorinated analogues of this compound.
- Functional Differences : The ketone group in CAS 1533-03-5 enables nucleophilic additions, whereas this compound’s boronic acid group facilitates electrophilic substitutions .
Functional Analogues
Example: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL MFCD00003330)
Comparison with this compound :
- Functional Similarity : Both compounds are aromatic heterocycles with applications in drug discovery (e.g., kinase inhibitors).
- Divergence : The nitro group in CAS 1761-61-1 confers redox activity, whereas this compound’s boronic acid group may offer pH-dependent solubility .
Research Findings and Discussion
Physicochemical Properties
Table 1 summarizes critical parameters for this compound analogues:
Key Insights :
- Lower molecular weight correlates with higher GI absorption (e.g., CAS 1533-03-5: 202.17 g/mol, BBB permeability = Yes).
- Higher LogP values (e.g., CAS 1533-03-5: 3.12) suggest greater lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


